molecular formula C10H11F3O2 B12843577 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One

6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One

Cat. No.: B12843577
M. Wt: 220.19 g/mol
InChI Key: WASIHDNNZGQFGJ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One is an organic compound characterized by its unique structure, which includes a trifluoroacetyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One typically involves the reaction of 6,6-dimethyl-2-cyclohexen-1-one with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    6,6-Dimethyl-2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry.

    6,6-Dimethyl-3-Azabicyclo[3.1.0]Hexane: Utilized in pharmaceutical synthesis.

    6,6-Dimethyl-2,2’-Dipyridyl: Commonly used in the formation of metal complexes.

Uniqueness: 6,6-Dimethyl-2-(Trifluoroacetyl)-2-Cyclohexen-1-One stands out due to its trifluoroacetyl group, which imparts unique chemical properties, such as increased reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

6,6-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H11F3O2/c1-9(2)5-3-4-6(7(9)14)8(15)10(11,12)13/h4H,3,5H2,1-2H3

InChI Key

WASIHDNNZGQFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C(C1=O)C(=O)C(F)(F)F)C

Origin of Product

United States

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